methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate
Description
Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate is a cyclopentane-based β-amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group on the amine and a methyl ester at the carboxyl position. This compound is primarily used in peptide synthesis and medicinal chemistry as a chiral building block due to its rigid cyclopentane backbone and orthogonal protecting groups .
Properties
IUPAC Name |
methyl (1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-7-8-13(9-12)16-15(18)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLNJIOWMVCGN-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate, with the CAS number 1421769-37-0, is a compound of interest in organic and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride.
- Formation of the Cyclopentane Ring : This is achieved through a series of reactions that may include cyclization steps.
- Deprotection : The final product is obtained by removing the protecting group.
The compound's biological activity is attributed to its ability to interact with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group serves as a protective moiety that allows for selective reactions without unwanted side effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with cell wall synthesis.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of target enzymes, thereby modulating their activity.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Study 2: Enzyme Interaction
A biochemical assay demonstrated that the compound inhibited the activity of certain proteases involved in disease pathways. This inhibition was dose-dependent, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.
Research Findings Summary Table
| Property | Finding |
|---|---|
| Molecular Weight | 277.32 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Inhibits specific proteases |
| Synthesis Method | Involves protection and cyclization |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate
- Molecular Formula: C₁₅H₁₉NO₄
- CAS Number: 1421769-37-0
- Purity: ≥97% .
Applications in Medicinal Chemistry
1. Drug Development:
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets. For instance, its derivatives have been investigated for their potential as anti-cancer agents due to their ability to interact with cellular pathways involved in tumor growth.
2. Peptide Synthesis:
This compound is utilized in the synthesis of peptide analogs. The benzyloxycarbonyl group acts as a protective group for amino acids during peptide bond formation, facilitating the construction of complex peptides which can be used in therapeutic applications .
Applications in Organic Synthesis
1. Synthesis of Chiral Compounds:
The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be employed as a chiral building block to produce other chiral compounds, which are crucial in the development of enantiomerically pure drugs .
2. Organocatalysis:
Recent studies have explored the use of this compound as a catalyst in various organic reactions. Its unique structural features allow it to facilitate reactions under mild conditions, improving yield and selectivity .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | Protecting Group | Key Substituents | Stereochemistry | Key Applications |
|---|---|---|---|---|
| Target Compound | Cbz | None | (1S,3R) | Peptide synthesis |
| Methyl (1S,3S)-Boc analog | Boc | None | (1S,3S) | Solid-phase synthesis |
| Difluoromethylenyl analog | Boc | CF$_2$ | (1S,3S) | Drug discovery |
| 4-Hydroxy analog | Boc | 4-OH | (1S,3R,4S) | Functionalizable intermediates |
| Bromo analog | None | Br | (1S,3S)-rel | Cross-coupling reactions |
Preparation Methods
Starting Material Preparation
The synthesis begins with naturally occurring hexoses, such as d-mannose and d-galactose, which are stereochemically manipulated to generate suitable intermediates:
This sequence yields the key intermediate 12 with high stereocontrol and efficiency.
Extension to Other Hexoses
Similar strategies are applied to d-galactose, leading to derivatives like 19a and 19b, with comparable yields and stereoselectivity, highlighting the versatility of this approach.
Ring-Closing Metathesis (RCM) as a Central Step
The RCM reaction is pivotal in cyclopentane ring formation:
The high yields demonstrate the efficiency and stereoselectivity of RCM in constructing the cyclopentane core.
The introduction of the amino group is achieved via aza-Michael addition:
| Reagent | Conditions | Yield (%) | Notes | |
|---|---|---|---|---|
| Benzylamine | Room temperature, in situ | 91% (from 11b) | ||
| p-Methoxybenzylamine | For derivatives like 19a | Mild conditions | 92% |
This step ensures the correct stereochemistry at the amino-bearing carbon, crucial for biological activity.
Final Functionalization and Deprotection
The final steps involve deprotection of protecting groups (e.g., TBDPS, OBn, Cbz) under mild conditions to yield the target compound with high purity and stereochemical integrity.
Summary of Key Data
| Step | Reaction | Yield (%) | Conditions | References |
|---|---|---|---|---|
| Ring formation | RCM | 89-92 | Standard catalysts | |
| Oxidation | TEMPO, NaHCO₃ | 97 | Mild oxidation | |
| Amino group addition | aza-Michael | 91-92 | Mild, room temp |
Notes on Methodology and Optimization
- The use of second-generation Grubbs catalyst enhances the efficiency of RCM.
- Protecting group strategies are critical to prevent side reactions and enable selective deprotection.
- Stereoselectivity is achieved through the inherent stereochemistry of the hexose starting materials and controlled reaction conditions.
Research Findings and Implications
The synthesis pathways described demonstrate high stereocontrol, efficiency, and adaptability to various hexose derivatives. The yields are consistently high, with the RCM step being particularly robust. These methods facilitate the synthesis of complex cyclopentane β-amino acids, which are valuable in peptide chemistry for stabilizing specific conformations and exploring biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes to prepare methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via stereoselective cyclopentane functionalization. A key step involves introducing the benzyloxycarbonyl (Cbz) protecting group to the amine moiety. For example, reductive amination or coupling reactions (e.g., using benzyl chloroformate) under inert atmospheres (argon/nitrogen) are employed. Reaction optimization includes controlling temperature (0°C to room temperature) and solvent selection (e.g., DMF or dichloromethane). Purification often involves silica gel chromatography with hexane/ethyl acetate gradients .
Q. How is the stereochemical configuration of the cyclopentane ring confirmed?
- Methodological Answer : The stereochemistry is verified using a combination of 2D NMR techniques (e.g., NOESY or COSY) to assess spatial proximity of protons. For instance, cross-peaks between the Cbz-protected amine proton and adjacent cyclopentane protons can confirm the (1S,3R) configuration. Chiral HPLC or polarimetry may also validate enantiomeric purity .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (e.g., 3:1 to 1:1 gradients) is standard. For challenging separations (e.g., diastereomers), preparative HPLC with chiral stationary phases or recrystallization (e.g., from methanol/water) improves purity. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) ensures proper fraction collection .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : GHS07 classification indicates hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of skin contact, rinse immediately with water. Store under argon at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be improved for the Cbz-protection step?
- Methodological Answer : Optimize stoichiometry (1.2–1.5 equivalents of benzyl chloroformate) and use scavengers (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., THF for better solubility) and slow reagent addition at 0°C minimize side reactions. Monitoring via in situ IR or LC-MS helps identify intermediates and adjust conditions dynamically .
Q. How are conflicting NMR data resolved when characterizing diastereomeric impurities?
- Methodological Answer : Use high-field NMR (500 MHz+) and decoupling experiments to distinguish overlapping signals. For example, 19F NMR (if fluorinated analogs exist) or 13C DEPT135 can clarify quaternary carbons. Spiking with authentic standards or computational modeling (DFT-based chemical shift predictions) validates assignments .
Q. What mechanistic insights explain regioselectivity in cyclopentane functionalization?
- Methodological Answer : Density functional theory (DFT) calculations reveal transition-state energies favoring axial attack due to steric hindrance from the methyl ester. Solvent effects (e.g., polarity of DMF) stabilize intermediates, while chelation-controlled pathways (e.g., lithium enolates) direct nucleophilic addition to the 3-position .
Q. How do stability studies inform storage conditions for this compound?
- Methodological Answer : Accelerated degradation studies (40°C/75% RH) show hydrolytic susceptibility of the ester group. Lyophilization or storage with molecular sieves under inert gas extends shelf life. LC-MS tracks decomposition products (e.g., free carboxylic acid), guiding formulation adjustments .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported reaction yields for similar cyclopentane derivatives?
- Methodological Answer : Variability often stems from trace moisture (affecting anhydrous conditions) or catalyst lot differences. Replicate reactions with rigorous drying (e.g., activated 4Å molecular sieves) and standardized reagents. Statistical DoE (Design of Experiments) identifies critical factors (e.g., temperature, solvent purity) impacting reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
